2-[(Diphenylmethyl)sulfanyl]ethanethiol

Peptide Chemistry Protecting Group Strategy Solid-Phase Synthesis

2-[(Diphenylmethyl)sulfanyl]ethanethiol (CAS 26926-48-7) is an organosulfur compound characterized by a terminal thiol (-SH) and a diphenylmethyl (Dpm) thioether. It serves dual roles as a synthetic intermediate: the thiol enables chemoselective conjugation or disulfide bond formation, while the Dpm group functions as a sterically demanding, lipophilic protecting group or pharmacophoric element.

Molecular Formula C15H16S2
Molecular Weight 260.4 g/mol
CAS No. 26926-48-7
Cat. No. B13991657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Diphenylmethyl)sulfanyl]ethanethiol
CAS26926-48-7
Molecular FormulaC15H16S2
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)SCCS
InChIInChI=1S/C15H16S2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
InChIKeyJUHMSBSITSNFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Diphenylmethyl)sulfanyl]ethanethiol (CAS 26926-48-7): A Specialized Bifunctional Thiol-Thioether Building Block


2-[(Diphenylmethyl)sulfanyl]ethanethiol (CAS 26926-48-7) is an organosulfur compound characterized by a terminal thiol (-SH) and a diphenylmethyl (Dpm) thioether . It serves dual roles as a synthetic intermediate: the thiol enables chemoselective conjugation or disulfide bond formation, while the Dpm group functions as a sterically demanding, lipophilic protecting group or pharmacophoric element . This combination of functional groups makes it a versatile research tool distinct from simple alkyl or aryl thiols.

Why 2-[(Diphenylmethyl)sulfanyl]ethanethiol Cannot Be Replaced by a Simple Alkyl or Aryl Thiol


Substituting this compound with a generic thiol like 2-phenylethanethiol or a simple thioether is not scientifically feasible for applications requiring a balance of acid-labile protection and high lipophilicity. The Dpm group's stability in low concentrations of trifluoroacetic acid (TFA) while being cleavable in high TFA is a tailored property that simpler benzyl or methyl thioethers cannot replicate . Furthermore, its high calculated lipophilicity (XLogP3 = 4.4) significantly alters its physicochemical profile compared to less bulky analogs, impacting membrane permeability and binding kinetics where this motif is a pharmacophore .

Quantifiable Differentiation Evidence for 2-[(Diphenylmethyl)sulfanyl]ethanethiol vs. Closest Analogs


Intermediate Acid Lability of the Diphenylmethyl (Dpm) Group Compared to Trityl (Trt) and Methoxytrityl (Mmt) Protecting Groups

The Dpm group in 2-[(Diphenylmethyl)sulfanyl]ethanethiol demonstrates intermediate acid lability. In a comparative tripeptide model (Fmoc-Ala-Cys(PG)-Leu-NH₂), the Dpm group required 60% TFA for complete deprotection within 1 hour at 25°C . In contrast, the 4,4′-dimethoxy Dpm analog is removed with only 10% TFA in 5 minutes, while the trityl (Trt) group is known to be highly acid-labile and removable with 1-5% TFA . This provides an operational window where Dpm remains stable during mild acidic treatments that would cleave more labile groups like Mmt or Trt.

Peptide Chemistry Protecting Group Strategy Solid-Phase Synthesis

Enhanced Lipophilicity (XLogP3) of the Diphenylmethyl Scaffold vs. Phenyl and Methyl Thioether Analogs

The target compound exhibits a computed XLogP3 of 4.4, reflecting its two aromatic rings . This contrasts sharply with simpler 2-(phenylthio)ethanethiol (C₈H₁₀S₂, XLogP3 ~2.1) and 2-(methylthio)ethanethiol (C₃H₈S₂, XLogP3 ~0.8) . The 2.3 log unit difference relative to the phenyl analog implies an approximately 200-fold higher theoretical partition coefficient, significantly impacting membrane permeability and lipophilic binding interactions.

Medicinal Chemistry Physicochemical Property Optimization DMPK

Role as a Key Intermediate in the Synthesis of Potent and Selective Monoamine Transporter Inhibitors

The diphenylmethylthioethylamine scaffold, directly derived from 2-[(Diphenylmethyl)sulfanyl]ethanethiol, is the core of a patented series of bisarylmethylthioethylamines that function as potent and/or selective inhibitors of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters . These compounds are reported to have higher transporter affinity than the clinical wake-promoting agent modafinil, potentially translating to lower effective doses and better bioavailability . The sulfur atom and diphenylmethyl substitution are critical to the unique binding mode at DAT observed in this series.

Neuropharmacology Monoamine Transporter Inhibitors CNS Drug Discovery

High-Value Application Scenarios for 2-[(Diphenylmethyl)sulfanyl]ethanethiol Based on Quantitative Differentiation


Orthogonal Protecting Group Strategies in Multi-Cysteine Peptide Synthesis

The intermediate acid lability of the Dpm group—stable in <25% TFA but completely removed with 60% TFA—makes this compound an ideal precursor for introducing a semi-permanent thiol protection. Researchers can selectively remove more labile protecting groups (e.g., Mmt with 1-5% TFA) while retaining the Dpm-protected cysteine residue, enabling regioselective disulfide bond formation in complex peptides . This orthogonal strategy is not accessible with simpler benzyl or alkyl thioethers.

Synthesis of Lipophilic CNS-Targeted Monoamine Transporter Ligands

The high lipophilicity (XLogP3 = 4.4) and structural similarity to the modafinil chemotype make this thiol a critical starting material for synthesizing bisarylmethylthioethylamine-based DAT, SERT, and NET inhibitors . Using this precursor ensures the correct lipophilic balance required for blood-brain barrier penetration and engagement with hydrophobic monoamine transporter binding pockets. Replacement with a less lipophilic analog risks a significant drop in CNS target engagement.

Chemoselective Surface Functionalization or Bioconjugation via Thiol-Michael Addition

The compound's terminal thiol enables efficient thiol-Michael addition or disulfide formation, while the bulky Dpm group serves as a hydrophobic anchor or a mass tag for MS analysis. This dual functionality allows for simultaneous covalent attachment and the introduction of a stable, lipophilic group without additional protection/deprotection steps, a feature that simpler thiols cannot provide in a single molecule.

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